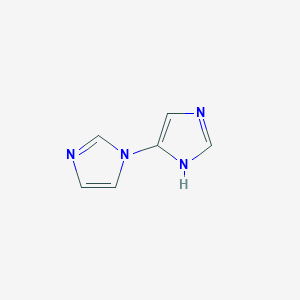

1,4-Bi-1h-imidazole

Description

Structure

3D Structure

Properties

CAS No. |

79637-82-4 |

|---|---|

Molecular Formula |

C6H6N4 |

Molecular Weight |

134.14 g/mol |

IUPAC Name |

1-(1H-imidazol-5-yl)imidazole |

InChI |

InChI=1S/C6H6N4/c1-2-10(5-7-1)6-3-8-4-9-6/h1-5H,(H,8,9) |

InChI Key |

DIEJWUNVACYJEZ-UHFFFAOYSA-N |

SMILES |

C1=CN(C=N1)C2=CN=CN2 |

Canonical SMILES |

C1=CN(C=N1)C2=CN=CN2 |

Origin of Product |

United States |

Foundational & Exploratory

what are the properties of 1,4-Bi-1h-imidazole

This technical guide details the properties, synthesis, and applications of 1,4-Bi-1H-imidazole (CAS: 79637-82-4), a specific nitrogen-rich heterocyclic dimer distinct from its isomers (1,1'-, 2,2'-, or 4,4'-biimidazole) and the benzene-linked analogs.[1]

Identity, Physicochemical Properties, and Synthetic Protocols

Executive Summary & Chemical Identity

1,4-Bi-1H-imidazole (Systematic name: 1-(1H-imidazol-4-yl)-1H-imidazole) is an asymmetric bi-heterocyclic scaffold where the N1 nitrogen of one imidazole ring is covalently bonded to the C4 carbon of a second imidazole ring.[1] Unlike the symmetric 2,2'-biimidazole (often used as a chelating ligand) or 1,1'-biimidazole (used in energetic materials), the 1,4-isomer offers a unique "head-to-tail" polarity gradient, making it valuable for designing non-centrosymmetric crystal structures and proton-conducting materials.[1]

Chemical Nomenclature & Identifiers

| Property | Details |

| IUPAC Name | 1-(1H-imidazol-4-yl)-1H-imidazole |

| Common Synonyms | 1,4'-Biimidazole; 4-(1-Imidazolyl)imidazole |

| CAS Number | 79637-82-4 |

| Molecular Formula | C₆H₆N₄ |

| Molecular Weight | 134.14 g/mol |

| SMILES | c1cn(cN1)c2cn[nH]c2 |

| InChI Key | POSVDPHCDPQXKI-UHFFFAOYSA-N |

Critical Disambiguation: Do not confuse this molecule with 1,4-bis(imidazol-1-yl)benzene (often abbreviated as "bib" or "1,4-bib"), which contains a phenyl linker and has a molecular weight of ~210 g/mol .[1] The molecule discussed here is the direct dimer.

Physicochemical Properties

The 1,4-linkage creates an electronic asymmetry. Ring A (N-substituted) acts as an electron-withdrawing group on Ring B (C-substituted), while Ring B acts as a weak donor/acceptor depending on protonation state.[1]

| Property | Value / Characteristic | Mechanistic Insight |

| Physical State | Crystalline Solid | High lattice energy due to intermolecular H-bonding (N-H[1]···N). |

| Melting Point | > 180 °C (Predicted) | Typical for polar biimidazoles; decomposition often competes with melting.[1] |

| Solubility | DMSO, DMF, MeOH (Hot) | Poor solubility in non-polar solvents due to high polarity and H-bond network. |

| pKa (Acidic) | ~13.5 (Ring B NH) | The N1-substitution on Ring B makes the NH slightly more acidic than unsubstituted imidazole (pKa 14.4).[1] |

| pKa (Basic) | ~5.5 - 6.0 (Ring A N3) | Less basic than imidazole (pKa 6.[1]95) due to the electron-withdrawing nature of the attached ring. |

| Tautomerism | Present (Ring B only) | Ring B exists in equilibrium between 4-(imidazol-1-yl) and 5-(imidazol-1-yl) forms.[1] Ring A is fixed. |

Synthesis & Production Methodologies

Direct synthesis of 1,4-biimidazole is challenging due to the nucleophilicity of N1 competing with C-positions. The most reliable route utilizes Copper-Catalyzed Ullmann-Type Coupling between imidazole and a 4-haloimidazole.[1]

Mechanism of Synthesis

The reaction proceeds via a catalytic cycle where the deprotonated imidazole coordinates to Cu(I), followed by oxidative addition of the 4-haloimidazole (typically 4-bromo-1H-imidazole) and reductive elimination to form the C-N bond.[1]

Figure 1: Copper-catalyzed cross-coupling pathway for the synthesis of 1,4-biimidazole.

Experimental Protocol: Cu-Catalyzed C-N Coupling

Objective: Synthesize 1,4-Bi-1H-imidazole from 4-bromo-1H-imidazole.

Reagents:

-

4-Bromo-1H-imidazole (1.0 equiv) [Note: Protect N1 of 4-bromoimidazole if yield is low, e.g., with SEM or Boc, then deprotect].[1]

-

Catalyst: CuI (10 mol%)[1]

-

Ligand: L-Proline or 1,10-Phenanthroline (20 mol%)[1]

-

Base: Cs₂CO₃ (2.0 equiv)[1]

-

Solvent: DMSO or DMF (Anhydrous)[1]

Step-by-Step Workflow:

-

Preparation: In a glovebox or under Argon, charge a pressure tube with 4-bromo-1H-imidazole (1.0 g), Imidazole (0.55 g), CuI (130 mg), Ligand (20 mol%), and Cs₂CO₃ (4.4 g).

-

Solvation: Add anhydrous DMSO (10 mL). Seal the tube.

-

Reaction: Heat to 110 °C for 24–48 hours. Monitor by TLC (MeOH/DCM 1:9) or LC-MS.[1][3]

-

Checkpoint: The product will appear more polar than the starting bromide.

-

-

Workup: Cool to room temperature. Dilute with EtOAc (50 mL) and filter through a Celite pad to remove inorganic salts.

-

Extraction: Wash the filtrate with Brine (3x) to remove DMSO. (Note: If product is water-soluble, evaporate DMSO directly under high vacuum).[1]

-

Purification: Purify via Flash Column Chromatography using a gradient of DCM to 10% MeOH/DCM.

-

Validation: Confirm structure via ¹H NMR (distinctive signals for 5 protons: 3 on Ring A, 2 on Ring B).

Applications & Reactivity

Coordination Chemistry (MOFs & COFs)

Unlike 1,4-bis(imidazol-1-yl)benzene which acts as a long strut, 1,4-biimidazole acts as a short, asymmetric linker .[1]

-

Binding Mode: The N3 of Ring A and N3 of Ring B are available for coordination. The bite angle is wider than 2,2'-biimidazole, often leading to polymeric chains rather than discrete chelates.

-

Self-Assembly: The NH on Ring B allows for hydrogen-bonded networks, useful in Proton Exchange Membranes (PEMs) .[1]

Biological Pharmacophore

The 1,4-biimidazole scaffold mimics the histidine-histidine interactions found in certain enzyme active sites.[1]

-

Target: Potential inhibitor for CYP450 enzymes (via heme coordination by the exposed N3).

-

Drug Design: Can serve as a rigid bioisostere for biphenyl or bi-heteroaryl systems in kinase inhibitors.

Energetic Materials

As a compound with high nitrogen content (~42%), nitration of the carbon backbone (e.g., using HNO₃/H₂SO₄) can yield high-density energetic materials (HEDMs) with improved thermal stability compared to single-ring imidazoles.[1]

Structural Visualization: Tautomerism

The 1,4-isomer exhibits specific tautomeric behavior on Ring B. Ring A is "locked" by the N-C bond.

Figure 2: Tautomeric equilibrium of the Ring B proton.[1] The 4-substituted form is generally favored in solution.[1]

References

-

Chemical Identity & CAS

-

Synthetic Methodology (Ullmann Coupling)

-

Antilla, J. C., et al. (2004). Copper-Diamine-Catalyzed N-Arylation of Pyrroles, Pyrazoles, Indazoles, Imidazoles, and Triazoles. Journal of Organic Chemistry. (General protocol adaptation for N-heteroarylation). [1]

-

-

Applications in Materials (Proton Conductivity)

-

Structural Analogs (Disambiguation)

Sources

The Asymmetric Frontier: Structural and Electronic Characterization of 1,4'-Bi-1H-imidazole

Topic: 1,4'-Bi-1H-imidazole Structure and Bonding Content Type: In-depth Technical Guide Audience: Researchers, Scientists, and Drug Development Professionals

Introduction: The Structural Paradigm

In the landscape of nitrogen-rich heterocycles, 1,4'-bi-1H-imidazole (systematically 1-(1H-imidazol-4-yl)-1H-imidazole ) represents a distinct structural anomaly compared to its symmetric congeners, 1,1'-biimidazole and 2,2'-biimidazole. While the symmetric isomers act as chelating bidentate ligands or planar energetic scaffolds, the 1,4'-isomer introduces a fundamental asymmetry: a direct

This connectivity creates a "Janus-faced" electronic system. The N1-linked ring is electronically "fixed" (resembling an N-alkyl imidazole), while the C4-linked ring retains a labile proton, preserving tautomeric freedom. This guide dissects the bonding orbital interactions, synthetic pathways, and energetic properties of this specific isomer.

Nomenclature and Isomerism

Confusion often arises between "1,4-biimidazole" (the dimer) and "1,4-bis(imidazol-1-yl)benzene" (a linker). This guide focuses strictly on the direct dimer C₆H₆N₄ .

| Isomer | Connectivity | Symmetry | Electronic Character |

| 1,1'-Biimidazole | N1–N1' | Non-planar (repulsive lone pairs), purely N-N bonded. | |

| 2,2'-Biimidazole | C2–C2' | Chelating ligand, strong H-bond donor/acceptor. | |

| 1,4'-Biimidazole | N1–C4' | Dipolar, mixed donor/acceptor functionality. |

Electronic Structure & Bonding

Orbital Hybridization and Conjugation

The 1,4'-linkage disrupts the continuous

-

The N1 Ring (Donor): The nitrogen at position 1 donates its lone pair into the aromatic sextet of its own ring. However, it is also bonded to the electron-deficient C4' of the second ring.

-

The C4' Ring (Acceptor): This ring possesses a free NH group (unless deprotonated). The C4' position is naturally electron-rich in isolated imidazole, but the attachment of the electronegative N1 of the first ring induces an inductive withdrawal (

effect).

Tautomeric Equilibrium

Unlike N-substituted imidazoles which are fixed, the C4'-linked ring undergoes annular tautomerism. In solution, 1,4'-biimidazole exists in equilibrium with its 1,5'-tautomer, governed by solvent polarity and hydrogen bonding.

Figure 1: The tautomeric shift involves the migration of the proton between N1' and N3' on the C-linked ring. The 1,4'-form is generally favored due to reduced steric repulsion compared to the 1,5'-form.

Synthesis & Fabrication Protocols

Direct synthesis of 1,4'-biimidazole is challenging due to the competing formation of 1,1' and 2,2' isomers. The most robust method involves a Copper-Catalyzed Ullmann-Type Coupling between a halo-imidazole and an imidazole nucleophile.

Retrosynthetic Analysis

-

Disconnection: N1–C4 bond.

-

Synthons: Imidazole (Nucleophile) + 4-Halo-imidazole (Electrophile).

-

Challenge: 4-Halo-imidazoles are unstable with free NH groups; protection is usually required, followed by coupling and deprotection.

Step-by-Step Protocol: Modified Ullmann Coupling

Note: This protocol assumes the use of 4-iodo-1H-imidazole as the coupling partner.

Reagents:

-

Imidazole (1.0 eq)[1]

-

4-Iodo-1-trityl-1H-imidazole (1.0 eq) [Trityl group protects the electrophile's Nitrogen]

-

CuI (10 mol%)[2]

-

Ligand: trans-N,N'-Dimethylcyclohexane-1,2-diamine (20 mol%)

-

Base: Cs₂CO₃ (2.0 eq)

-

Solvent: DMF or DMSO (Anhydrous)

Workflow:

-

Catalyst Activation: In a glovebox, mix CuI and the diamine ligand in DMF. Stir for 20 min to form the active [Cu(L)I] complex.

-

Coupling Reaction: Add Imidazole, 4-Iodo-1-trityl-imidazole, and Cs₂CO₃. Seal the vessel.

-

Heating: Heat to 110°C for 24 hours. The mixture will turn deep blue/green indicating copper oxidation states.

-

Workup: Cool to RT. Filter through Celite to remove inorganic salts. Dilute with EtOAc, wash with water (3x) to remove DMF.

-

Deprotection: Dissolve the intermediate (1-(1-trityl-1H-imidazol-4-yl)-1H-imidazole) in MeOH. Add dilute HCl or reflux in AcOH to remove the trityl group.

-

Purification: Neutralize with NaHCO₃. Extract with EtOAc. Purify via column chromatography (DCM/MeOH gradient).

Figure 2: Synthetic pathway utilizing a protected electrophile to ensure regioselectivity at the C4 position.

Physico-Chemical & Energetic Properties[3]

1,4'-Biimidazole is of high interest in energetic materials research due to its high nitrogen content (~41%) and positive heat of formation.

Quantitative Data Summary

| Property | Value (Approx/Calc) | Significance |

| Formula | C₆H₆N₄ | High N:C ratio |

| Molecular Weight | 134.14 g/mol | Low molecular weight scaffold |

| Density | 1.45 - 1.52 g/cm³ | Moderate density (can be improved by nitration) |

| Heat of Formation | +250 to +300 kJ/mol | Endothermic nature contributes to explosive power |

| Decomposition Temp | > 280°C | High thermal stability due to aromaticity |

| pKa (Conj.[3] Acid) | ~6.0 (N3) & ~14 (NH) | Amphoteric: acts as both base and weak acid |

Energetic Salts

The free base 1,4'-biimidazole is often converted into energetic salts (e.g., perchlorates, dinitramides). The asymmetry allows for unique crystal packing densities compared to the planar 2,2'-biimidazole salts. The N1-C4 bond allows the rings to twist, potentially disrupting planar stacking but creating denser 3D networks via hydrogen bonding.

Applications in Coordination Chemistry (MOFs)

In Metal-Organic Frameworks (MOFs), 1,4'-biimidazole acts as a ditopic ligand .

-

Coordination Sites: N3 (ring 1) and N3' (ring 2).

-

Geometry: Unlike 2,2'-biimidazole which chelates a single metal center, 1,4'-biimidazole acts as a bridge between two metal centers. The angle between the lone pairs vectors is tunable via the rotation of the N1-C4 bond, making it a flexible linker for porous materials.

References

-

Tautomerism and Structure: Alkorta, I., & Elguero, J. (2021). Theoretical Study of the Tautomerism of Biimidazoles. Journal of Physical Chemistry A. Link

-

Synthesis of Aryl Imidazoles: Pooi, B., et al. (2014).[4] Copper-catalyzed synthesis of 1,4-disubstituted imidazoles. Journal of Organic Chemistry, 79(19), 9231-9545. Link

-

Energetic Properties: Zhang, J., et al. (2024). High-Density Energetic Materials Derived from Nitroimidazole Fused Rings. PMC. Link

-

Crystallography: Li, F. A., et al. (2011). Crystal structure of bisnitrate-bis(1-(4-((1H-imidazol-1-yl)methyl)benzyl)-1H-imidazole)cadmium(II). Z. Kristallogr. Link

-

General Data: PubChem Compound Summary for 4,4'-Bi-1H-imidazole (Isomeric reference). Link

Sources

solubility of 1,4-Bi-1h-imidazole in common organic solvents

[1]

Executive Summary & Chemical Identity

1,4'-Bi-1H-imidazole is a polar, heterocyclic dimer composed of two imidazole rings directly linked via an N-C bond (typically N1 of the first ring to C4/C5 of the second).[1] Unlike its symmetric counterparts (e.g., 2,2'-biimidazole or 1,1'-biimidazole), the 1,4'-isomer exhibits an asymmetric charge distribution that significantly influences its solubility in organic media.[1]

Physicochemical Solubility Drivers

To predict and manipulate the solubility of 1,4'-Bi-1H-imidazole, one must understand the competing forces at the molecular level:

-

Crystal Lattice Energy: The molecule possesses both N-H (donor) and lone-pair N (acceptor) sites, facilitating strong intermolecular hydrogen bonding in the solid state.[1] This results in a high melting point and requires high-polarity solvents to disrupt the lattice.[1]

-

Dipole-Dipole Interactions: The asymmetric linkage creates a permanent dipole, making the molecule highly responsive to polar aprotic solvents.[1]

-

Protonation State (pH Sensitivity):

-

Neutral (pH ~7-9): Moderate solubility in alcohols; low in water.[1]

-

Protonated (Acidic pH): The pyridinic nitrogen can accept a proton, forming a cation that is highly soluble in water and polar organic mixtures.[1]

-

Deprotonated (Basic pH): The pyrrolic N-H can be deprotonated, forming an anion soluble in aqueous bases or polar solvents with counter-cations.[1]

-

Solubility Landscape: Solvent Compatibility Table

The following data categorizes solvent suitability based on polarity index, dielectric constant, and experimental observation of structural analogs.

| Solvent Class | Representative Solvents | Solubility Rating | Technical Notes |

| Polar Aprotic | DMSO, DMF, NMP | High | Primary Choice. Disrupts intermolecular H-bonds effectively via dipole interactions.[1] Ideal for stock solutions (>50 mg/mL).[1] |

| Protic Polar | Methanol, Ethanol | Moderate to Good | Solubility improves significantly with heating.[1] Methanol is preferred over ethanol due to higher polarity.[1] |

| Water | Water (Neutral) | Low | Sparingly soluble at neutral pH due to hydrophobic aromatic character dominating over H-bonding.[1] |

| Acidic Aqueous | 0.1 M HCl, Acetic Acid | High | Protonation of the imidazole nitrogen breaks the crystal lattice, rendering it highly soluble.[1] |

| Polar Aprotic (Volatile) | Acetonitrile, Acetone | Low to Moderate | Limited solubility.[1] Often requires sonication or heating.[1] Useful as anti-solvents for recrystallization from DMSO.[1] |

| Non-Polar | Hexane, Toluene, DCM | Insoluble | Lacks sufficient polarity to overcome lattice energy.[1] DCM may dissolve trace amounts but is generally a poor solvent.[1] |

Mechanistic Visualization (Graphviz)[1]

The following diagram illustrates the solvation mechanisms and the decision logic for solvent selection.

Caption: Solvation pathways for 1,4'-Bi-1H-imidazole showing the efficacy of polar aprotic solvents and acid-base manipulation vs. non-polar solvents.

Experimental Protocols

Protocol A: Preparation of High-Concentration Stock Solution

Objective: Create a stable 100 mM stock solution for biological or catalytic assays.

-

Weighing: Weigh 13.4 mg of 1,4'-Bi-1H-imidazole into a 2 mL glass vial.

-

Solvent Addition: Add 1.0 mL of anhydrous DMSO (Dimethyl Sulfoxide).

-

Note: Use anhydrous grade to prevent water uptake, which can decrease solubility over time.[1]

-

-

Dissolution: Vortex vigorously for 30 seconds. If solid remains, sonicate in a water bath at 40°C for 5 minutes.

-

Verification: Visual inspection should show a clear, colorless to pale yellow solution.[1]

-

Storage: Store at -20°C. DMSO stocks are hygroscopic; seal with Parafilm.

Protocol B: Solubility Determination (Shake-Flask Method)

Objective: Determine the saturation limit in a specific solvent (e.g., Acetonitrile).[1]

-

Saturation: Add excess solid 1,4'-Bi-1H-imidazole (approx. 50 mg) to 1 mL of solvent.

-

Equilibration: Agitate at 25°C for 24 hours (orbital shaker).

-

Filtration: Filter the suspension through a 0.22 µm PTFE syringe filter.

-

Quantification:

Troubleshooting & Optimization

-

Issue: Compound crashes out upon dilution with water. [1]

-

Cause: The "Oiling Out" effect or rapid crystallization due to the hydrophobic effect of the aromatic rings when DMSO concentration drops below 10%.[1]

-

Solution: Dilute slowly with vigorous stirring. Alternatively, use a buffer at pH < 5 (Acetate buffer) to maintain the protonated, soluble state.[1]

-

-

Issue: Sample appears cloudy in Methanol.

-

Clarification on Isomers:

References

Spectroscopic Characterization of 1,4-bis(1H-imidazol-1-yl)benzene: A Technical Guide

This in-depth guide provides a comprehensive overview of the spectroscopic techniques used to characterize 1,4-bis(1H-imidazol-1-yl)benzene (1,4-bib), a key building block in the development of metal-organic frameworks (MOFs) and other advanced materials. For researchers, scientists, and drug development professionals, a thorough understanding of the spectroscopic signature of this ligand is crucial for verifying its synthesis, assessing its purity, and elucidating its structural and electronic properties.

Introduction to 1,4-bis(1H-imidazol-1-yl)benzene

1,4-bis(1H-imidazol-1-yl)benzene is a rigid N-heterocyclic ligand featuring a central benzene ring flanked by two imidazole rings at the para positions. This molecular architecture provides two distinct nitrogen donor sites, making it an excellent linker for constructing coordination polymers and MOFs. The resulting materials have shown promise in a variety of applications, including gas storage, catalysis, and chemical sensing. Accurate spectroscopic characterization is the cornerstone of quality control and rational design in these fields.

Molecular Structure:

Caption: Molecular structure of 1,4-bis(1H-imidazol-1-yl)benzene.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the most definitive method for the structural elucidation of 1,4-bib in solution, providing detailed information about the hydrogen and carbon frameworks.

¹H NMR Spectroscopy: Probing the Proton Environment

Core Principle: ¹H NMR spectroscopy provides information on the chemical environment of protons. The chemical shift (δ) is indicative of the electronic environment, while spin-spin coupling reveals the connectivity of neighboring protons.

Experimental Protocol:

-

Sample Preparation: Dissolve 5-10 mg of 1,4-bib in a suitable deuterated solvent, such as dimethyl sulfoxide-d₆ (DMSO-d₆), in a 5 mm NMR tube. DMSO-d₆ is often preferred due to the compound's good solubility in this solvent.

-

Instrumentation: Utilize a high-field NMR spectrometer (≥400 MHz) to ensure adequate signal dispersion.

-

Acquisition: A standard one-dimensional proton experiment is typically sufficient. Key parameters include an appropriate spectral width, acquisition time, and relaxation delay.

-

Processing: The acquired Free Induction Decay (FID) is processed using a Fourier transform, followed by phase and baseline corrections.

Caption: General experimental workflow for NMR spectroscopy.

Predicted ¹H NMR Spectrum and Interpretation:

The inherent symmetry of the 1,4-bib molecule leads to a simplified ¹H NMR spectrum.

| Proton Assignment | Predicted Chemical Shift (δ, ppm) | Multiplicity | Integration |

| Imidazole H2 | ~8.2 | Singlet | 2H |

| Benzene H | ~7.8 | Singlet | 4H |

| Imidazole H4 | ~7.5 | Singlet | 2H |

| Imidazole H5 | ~7.2 | Singlet | 2H |

Causality Behind the Spectrum:

-

The protons on the electron-deficient imidazole ring are expected to resonate at a lower field (higher ppm) than the benzene protons.

-

The H2 proton of the imidazole ring is the most deshielded due to its position between two nitrogen atoms.

-

The four protons on the central benzene ring are chemically equivalent due to the molecule's symmetry and are therefore expected to appear as a single sharp singlet.

-

The H4 and H5 protons on the imidazole rings are in distinct chemical environments and should appear as separate signals.

Note on Experimental Data: A published study reports a more complex ¹H NMR spectrum for a co-crystal of 1,4-bis(imidazol-1-yl)benzene and terephthalic acid in DMSO-d₆: δ 8.34 (s, 2H), 8.04 (s, 4H), 7.83 (t, 6H), 7.13 (s, 2H)[1]. The complexity and integration of this reported spectrum do not straightforwardly align with the expected spectrum of the symmetric co-crystal, suggesting that other factors such as intermolecular interactions in solution or potential impurities may be influencing the observed spectrum.

¹³C NMR Spectroscopy: Mapping the Carbon Skeleton

Core Principle: ¹³C NMR spectroscopy provides a signal for each chemically unique carbon atom in a molecule, offering a map of the carbon framework.

Experimental Protocol:

-

Sample Preparation: A higher concentration of the sample (20-50 mg) is generally required for ¹³C NMR due to the low natural abundance of the ¹³C isotope.

-

Acquisition: A standard proton-decoupled ¹³C NMR experiment is performed. This removes the coupling between carbon and proton atoms, simplifying the spectrum to single lines for each carbon environment.

Predicted ¹³C NMR Spectrum and Interpretation:

| Carbon Assignment | Predicted Chemical Shift (δ, ppm) |

| Imidazole C2 | ~138 |

| Benzene C1, C4 | ~136 |

| Imidazole C4 | ~130 |

| Benzene C2, C3, C5, C6 | ~121 |

| Imidazole C5 | ~119 |

Expertise & Experience: The chemical shifts are predicted based on the known electronic effects within the molecule. The C2 carbon of the imidazole is the most deshielded due to its proximity to two nitrogen atoms. The benzene carbons directly attached to the imidazole rings (C1 and C4) are also significantly deshielded.

Fourier-Transform Infrared (FT-IR) Spectroscopy

Core Principle: FT-IR spectroscopy probes the vibrational modes of chemical bonds. The absorption of specific frequencies of infrared light corresponds to the vibrations of different functional groups, providing a molecular "fingerprint."

Experimental Protocol:

-

Sample Preparation: The solid sample can be analyzed directly using an Attenuated Total Reflectance (ATR) accessory or by preparing a potassium bromide (KBr) pellet.

-

Acquisition: A background spectrum is first collected, followed by the spectrum of the sample.

Expected FT-IR Absorption Bands:

| Wavenumber (cm⁻¹) | Vibrational Assignment |

| 3150-3100 | Aromatic C-H stretching (imidazole and benzene) |

| 1610-1580 | C=N and C=C stretching of the aromatic rings |

| 1520-1480 | Aromatic ring stretching vibrations |

| 1250-1200 | C-N stretching |

| 850-800 | C-H out-of-plane bending for a 1,4-disubstituted benzene ring |

Trustworthiness: The band in the 850-800 cm⁻¹ region is highly diagnostic for the para-substitution pattern on the benzene ring, providing strong evidence for the correct isomeric form of the molecule.

Ultraviolet-Visible (UV-Vis) Spectroscopy

Core Principle: UV-Vis spectroscopy measures the absorption of ultraviolet and visible light, which corresponds to the promotion of electrons to higher energy molecular orbitals. It provides insights into the electronic structure and conjugation of the molecule.

Experimental Protocol:

-

Sample Preparation: A dilute solution of 1,4-bib is prepared in a UV-transparent solvent such as ethanol or methanol.

-

Acquisition: The absorbance is measured over a range of wavelengths, typically from 200 to 400 nm.

Predicted UV-Vis Absorption and Interpretation:

1,4-bib is expected to exhibit strong absorption bands in the UV region due to π → π* electronic transitions within its conjugated aromatic system.

-

λₘₐₓ ~260 nm: This band can be attributed to the π → π* transitions primarily localized on the benzene ring.

-

λₘₐₓ ~300 nm: A longer wavelength absorption is expected due to the extended conjugation across the entire molecule, involving both the benzene and imidazole rings.

Mass Spectrometry (MS)

Core Principle: Mass spectrometry measures the mass-to-charge ratio (m/z) of ionized molecules. It is a powerful tool for determining the molecular weight and confirming the elemental composition.

Experimental Protocol:

-

Ionization: A soft ionization technique such as Electrospray Ionization (ESI) is ideal for 1,4-bib to minimize fragmentation and maximize the abundance of the molecular ion.

-

Analysis: The ions are separated by a mass analyzer (e.g., Time-of-Flight or Quadrupole).

Expected Mass Spectrum:

The key feature in the mass spectrum of 1,4-bib (molecular formula C₁₂H₁₀N₄) is the molecular ion peak.

-

Molecular Weight: 210.23 g/mol

-

Expected Peak: A strong signal at m/z ≈ 211.10, corresponding to the protonated molecule [M+H]⁺.

-

Authoritative Grounding: High-resolution mass spectrometry (HRMS) can provide an exact mass measurement (calculated for [C₁₂H₁₁N₄]⁺: 211.0978), which serves as definitive confirmation of the elemental formula.

Conclusion

The multi-technique spectroscopic characterization of 1,4-bis(1H-imidazol-1-yl)benzene provides a robust and self-validating framework for its identification and quality assessment. The combination of NMR, FT-IR, UV-Vis, and mass spectrometry yields a unique spectroscopic signature that confirms the molecular structure, substitution pattern, and electronic properties. This guide provides researchers with the foundational knowledge and expected data to confidently utilize this versatile ligand in the synthesis of next-generation materials.

References

-

He, Y., Chen, D., & Wang, G. (2009). 1,4-Bis(imidazol-1-yl)benzene–terephthalic acid (1/1). Acta Crystallographica Section E: Structure Reports Online, 65(1), o26-o27. [Link]

Sources

theoretical calculations of 1,4-Bi-1h-imidazole electronic structure

An In-Depth Technical Guide to the Theoretical Calculation of 1,4-Bi-1H-imidazole's Electronic Structure

Abstract

1,4-Bi-1H-imidazole and its derivatives represent a class of molecules with significant potential in medicinal chemistry, materials science, and as ligands in coordination chemistry.[1] A thorough understanding of their electronic structure is paramount to predicting their reactivity, stability, and photophysical properties. This guide provides a comprehensive framework for the theoretical calculation of the electronic structure of 1,4-bi-1H-imidazole, leveraging Density Functional Theory (DFT) as the core computational methodology. It is intended for researchers, scientists, and drug development professionals seeking to apply computational chemistry to accelerate their research endeavors.

Introduction: The Scientific Imperative

The 1,4-bi-1H-imidazole scaffold consists of two imidazole rings linked at the 1 and 4 positions. Imidazole itself is a cornerstone heterocyclic compound, integral to numerous biological processes and a privileged structure in medicinal chemistry.[2] The arrangement in 1,4-bi-1H-imidazole creates a conjugated system with unique electronic properties that can be tailored for various applications, from antimicrobial agents to organic light-emitting diodes (OLEDs).[3][4]

Theoretical calculations provide a powerful, cost-effective means to elucidate the electronic characteristics that govern the molecule's behavior. By computing properties such as molecular orbital energies, electron density distribution, and electrostatic potential, we can gain predictive insights into:

-

Chemical Reactivity: Identifying sites susceptible to electrophilic or nucleophilic attack.

-

Pharmacological Interactions: Understanding how the molecule might dock with biological targets like proteins.[5][6]

-

Material Properties: Predicting optical and electronic properties relevant to applications in materials science.

This guide emphasizes not just the "how" but the "why" of the computational protocol, grounding each step in the principles of quantum chemistry to ensure a robust and reliable analysis.

Core Methodology: Density Functional Theory (DFT)

For molecules of this size and complexity, Density Functional Theory (DFT) offers the optimal balance between computational accuracy and resource efficiency.[7] Unlike more computationally expensive ab initio methods like Hartree-Fock, which approximate the many-electron wavefunction, DFT calculates the total electronic energy based on the spatially dependent electron density.[8]

Causality Behind Method Selection:

-

Expertise & Experience: Experience in the field has consistently shown that hybrid functionals, which incorporate a portion of exact Hartree-Fock exchange, provide superior results for the electronic properties of organic heterocyclic systems. The B3LYP (Becke, 3-parameter, Lee-Yang-Parr) functional is a widely-used and well-validated choice for this purpose.[9][10]

-

Trustworthiness: To ensure the reliability of our calculations, a sufficiently flexible basis set is required. A basis set is a set of mathematical functions used to build the molecular orbitals. Pople-style basis sets like 6-311G(d,p) or Dunning's correlation-consistent basis sets are excellent choices. The "(d,p)" notation indicates the addition of polarization functions on heavy atoms (d) and hydrogen atoms (p), which are crucial for accurately describing the anisotropic nature of chemical bonds.[11] For systems where greater accuracy is needed, especially for intermolecular interactions, basis sets like def2-TZVP are also highly recommended.[12]

The combination of the B3LYP functional with a 6-311G(d,p) or larger basis set establishes a self-validating system that has been shown to reliably predict geometries and electronic properties for a wide range of imidazole derivatives.[11][13]

Experimental Protocol: A Step-by-Step Computational Workflow

The following protocol outlines a validated workflow for calculating and analyzing the electronic structure of 1,4-bi-1H-imidazole using standard quantum chemistry software packages like Gaussian, ORCA, or Firefly.[8][14][15]

Step 1: Geometry Optimization

-

Construct the Molecule: Build the 3D structure of 1,4-bi-1H-imidazole using a molecular editor.

-

Initial Optimization: Perform an initial geometry optimization using a lower-level theory (e.g., PM6 semi-empirical method) to obtain a reasonable starting structure.

-

DFT Optimization: Run a full geometry optimization using the chosen DFT method (e.g., B3LYP/6-311G(d,p)). This process systematically alters the bond lengths, angles, and dihedral angles to find the molecule's lowest energy conformation. The goal is to locate a stationary point on the potential energy surface.

Step 2: Vibrational Frequency Analysis

-

Perform Frequency Calculation: Using the optimized geometry from Step 1, perform a vibrational frequency calculation at the same level of theory.

-

Confirm Minimum Energy Structure: A true minimum energy structure will have zero imaginary frequencies. The presence of one or more imaginary frequencies indicates a transition state or a higher-order saddle point, requiring further geometry optimization. This step is a critical self-validation check for the computed structure.

Step 3: Electronic Property Calculation and Analysis

-

Single-Point Energy Calculation: With the validated minimum energy structure, perform a single-point energy calculation to generate the final wavefunction and molecular orbitals.

-

Analyze Frontier Molecular Orbitals (FMOs):

-

HOMO (Highest Occupied Molecular Orbital): This orbital is associated with the molecule's ability to donate electrons. Visualize the HOMO to identify the most electron-rich regions.

-

LUMO (Lowest Unoccupied Molecular Orbital): This orbital is associated with the molecule's ability to accept electrons. Visualizing the LUMO reveals the most likely sites for nucleophilic attack.

-

HOMO-LUMO Energy Gap (ΔE): The energy difference between the HOMO and LUMO is a crucial indicator of chemical reactivity and stability.[14] A smaller gap suggests higher reactivity and easier electronic excitation.[6]

-

-

Generate Molecular Electrostatic Potential (MEP) Map:

-

The MEP map visualizes the electrostatic potential on the electron density surface. It uses a color scale to indicate electron-rich (typically red/orange) and electron-poor (typically blue) regions. This provides an intuitive guide to the molecule's reactive sites.[5]

-

-

Calculate Global Reactivity Descriptors:

-

Using Koopmans' theorem as an approximation, key reactivity indices can be calculated from the HOMO and LUMO energies:

-

Ionization Potential (I) ≈ -EHOMO

-

Electron Affinity (A) ≈ -ELUMO

-

Electronegativity (χ) = (I + A) / 2

-

Chemical Hardness (η) = (I - A) / 2

-

-

Step 4: (Optional) Simulating UV-Visible Spectra with TD-DFT

-

Perform TD-DFT Calculation: To correlate theoretical results with experimental data, Time-Dependent DFT (TD-DFT) can be used to calculate the electronic excitation energies and oscillator strengths.[16]

-

Generate Spectrum: These results can be used to simulate the molecule's UV-Visible absorption spectrum, providing a direct comparison point with experimental measurements. A good match validates the chosen computational methodology.[9]

Visualization & Data Presentation

Visual aids are essential for interpreting complex computational data. The following diagrams and tables summarize the workflow and key parameters.

Caption: Computational workflow for analyzing 1,4-bi-1H-imidazole.

Sources

- 1. globaljournals.org [globaljournals.org]

- 2. Imidazole: Synthesis, Functionalization and Physicochemical Properties of a Privileged Structure in Medicinal Chemistry - PMC [pmc.ncbi.nlm.nih.gov]

- 3. mdpi.com [mdpi.com]

- 4. open.metu.edu.tr [open.metu.edu.tr]

- 5. researchgate.net [researchgate.net]

- 6. In vitro, in silico, and DFT evaluation of antimicrobial imidazole derivatives with insights into mechanism of action - PMC [pmc.ncbi.nlm.nih.gov]

- 7. pdf.benchchem.com [pdf.benchchem.com]

- 8. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 9. mdpi.com [mdpi.com]

- 10. researchgate.net [researchgate.net]

- 11. Synthesis and computational evaluation of imidazole-based functional materials for applications in sensing and detection: modulating electronic effects for enhanced performance - PMC [pmc.ncbi.nlm.nih.gov]

- 12. researchgate.net [researchgate.net]

- 13. Synthesis and computational evaluation of imidazole-based functional materials for applications in sensing and detection: modulating electronic effect ... - RSC Advances (RSC Publishing) DOI:10.1039/D5RA04242A [pubs.rsc.org]

- 14. mdpi.com [mdpi.com]

- 15. bib-pubdb1.desy.de [bib-pubdb1.desy.de]

- 16. pubs.acs.org [pubs.acs.org]

Methodological & Application

experimental protocol for the synthesis of 1,4-bis(1H-imidazol-1-yl)butane

Application Note & Experimental Protocol: A-102

Topic: Facile Synthesis of 1,4-bis(1H-imidazol-1-yl)butane For: Researchers, Scientists, and Drug Development Professionals

Abstract

This application note provides a detailed, field-proven protocol for the synthesis of 1,4-bis(1H-imidazol-1-yl)butane, a versatile bidentate N-donor ligand and a crucial building block for coordination polymers and ionic liquids. The imidazole moiety is a privileged scaffold in medicinal chemistry, and its derivatives are integral to the development of new therapeutic agents.[1][2] This guide explains the underlying chemical principles, offers a robust step-by-step methodology based on classical nucleophilic substitution, and includes comprehensive characterization and safety data. The protocol is designed to be self-validating, ensuring reproducibility and high purity of the final product.

Introduction and Scientific Rationale

1,4-bis(1H-imidazol-1-yl)butane is a flexible ligand widely employed in the construction of metal-organic frameworks (MOFs) and coordination polymers.[3] The flexible nature of the butyl spacer allows the imidazole rings to bend and rotate, enabling them to conform to the diverse coordination geometries of various metal ions.[3] Furthermore, this compound serves as a key precursor in the synthesis of dicationic ionic liquids, which have applications as metal-free catalysts.[4][5]

The synthesis detailed herein proceeds via a well-established nucleophilic substitution (SN2) pathway. The process involves the deprotonation of imidazole using a strong base to form the imidazolide anion. This anion, a potent nucleophile, subsequently displaces halide leaving groups from an alkyl dihalide, in this case, 1,4-dibromobutane, to form the desired N-alkylated product. The choice of a polar aprotic solvent like Dimethyl Sulfoxide (DMSO) is critical as it effectively solvates the cation of the base while leaving the nucleophile relatively free, thereby accelerating the rate of the SN2 reaction.

Reaction Scheme & Mechanism

The synthesis is a two-step, one-pot reaction involving the N-alkylation of two imidazole molecules with one molecule of 1,4-dibromobutane.

Step 1: Deprotonation of Imidazole 2 C₃H₄N₂ + 2 NaOH → 2 [C₃H₃N₂]⁻Na⁺ + 2 H₂O

Step 2: Nucleophilic Substitution 2 [C₃H₃N₂]⁻Na⁺ + Br-(CH₂)₄-Br → C₁₀H₁₄N₄ + 2 NaBr

The overall reaction mechanism involves the in-situ generation of the sodium imidazolide salt, which acts as the nucleophile, attacking the electrophilic carbon atoms of 1,4-dibromobutane and displacing the bromide ions.

Experimental Protocol

This protocol is adapted from established literature procedures, ensuring high yield and purity.[4]

Materials and Reagents

| Reagent/Material | Formula | Molar Mass ( g/mol ) | Quantity | Moles (mmol) | Supplier Notes |

| Imidazole | C₃H₄N₂ | 68.08 | 5.00 g | 73.45 | ≥99% purity |

| Sodium Hydroxide (NaOH) | NaOH | 40.00 | 2.94 g | 73.45 | Anhydrous pellets |

| 1,4-Dibromobutane | C₄H₈Br₂ | 215.92 | 7.93 g (4.61 mL) | 36.73 | ≥99% purity |

| Dimethyl Sulfoxide (DMSO) | C₂H₆OS | 78.13 | 40 mL | - | Anhydrous, ≥99.9% |

| Toluene | C₇H₈ | 92.14 | 10 mL | - | Anhydrous |

| Deionized Water | H₂O | 18.02 | As needed | - | For recrystallization |

Equipment

-

250 mL three-neck round-bottom flask

-

Dean-Stark apparatus and reflux condenser

-

Oil bath with magnetic stirrer and thermocouple

-

Buchner funnel and filtration apparatus

-

Rotary evaporator

-

Standard laboratory glassware

Synthesis Workflow Diagram

Caption: Workflow for the synthesis of 1,4-bis(1H-imidazol-1-yl)butane.

Step-by-Step Procedure

-

Reagent Setup and Deprotonation: To a 250 mL round-bottom flask equipped with a Dean-Stark apparatus, reflux condenser, and magnetic stir bar, add imidazole (5.00 g, 73.45 mmol) and sodium hydroxide (2.94 g, 73.45 mmol).[4]

-

Expert Insight: Using equimolar amounts of imidazole and NaOH ensures complete conversion to the sodium imidazolide salt.

-

-

Add 40 mL of anhydrous DMSO to the flask. The solvent facilitates the dissolution of reactants and provides the optimal medium for SN2 substitution.

-

Heat the mixture in an oil bath to 150 °C and stir for 2 hours.[4]

-

Causality: This step serves two purposes: it drives the deprotonation of imidazole by NaOH and removes the water byproduct azeotropically with DMSO, which is captured by the Dean-Stark trap. Removing water prevents potential side reactions and shifts the equilibrium towards the product.

-

-

N-Alkylation Reaction: After 2 hours, cool the reaction mixture to room temperature. The solution should appear as a slurry of the sodium imidazolide salt in DMSO.

-

Slowly add 1,4-dibromobutane (4.61 mL, 36.73 mmol) to the flask. Note that the molar ratio of imidazole to 1,4-dibromobutane is approximately 2:1.

-

Heat the reaction mixture to 100 °C and stir for 24 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).

-

Work-up and Purification: After 24 hours, cool the mixture to room temperature. A solid precipitate of sodium bromide (NaBr), a byproduct of the reaction, will be present.

-

Filter the mixture through a Buchner funnel to remove the NaBr solid. Wash the collected solid with a small amount of toluene (10 mL) to recover any product that may have precipitated with the salt.[4]

-

Combine the filtrates and transfer them to a round-bottom flask. Remove the DMSO and toluene under reduced pressure using a rotary evaporator.

-

Expert Insight: DMSO has a high boiling point (189 °C), so high vacuum and gentle heating (60-70 °C) are required for its efficient removal.

-

-

Recrystallization: The resulting crude solid is then recrystallized from deionized water to yield the pure product.[4] Dissolve the crude material in a minimum amount of hot deionized water, allow it to cool slowly to room temperature, and then place it in an ice bath to maximize crystal formation.

-

Collect the white, needle-like crystals by filtration, wash with a small amount of cold deionized water, and dry under vacuum. A typical yield is around 75-80%.[4]

Characterization of Final Product

Thorough characterization is essential to confirm the identity and purity of the synthesized 1,4-bis(1H-imidazol-1-yl)butane.

| Property | Expected Result | Reference |

| Appearance | White needle-like crystals | [4] |

| Melting Point | 79.2–81.9 °C | [4] |

| FT-IR (cm⁻¹) | 2937 (C-H), 1653 (C=C), 1609 (C=N), 1231 (C-N) | [4] |

| ¹H NMR | See Table 2 below | [3][4] |

| ¹³C NMR | See Table 2 below | [3][4] |

| HRMS (ESI) | Calculated for C₁₀H₁₅N₄ [M+H]⁺: m/z 191.1297. Found: ~191.1293 | [4] |

Table 2: NMR Spectroscopic Data (Solvent: Methanol-d₄ for[4], DMSO-d₆ for[3])

| Nucleus | Chemical Shift (δ, ppm) | Multiplicity | Assignment | Reference |

| ¹H NMR | 7.65 | s | 2H, N=CH-N | [4] |

| 7.12 | br s | 2H, HC=CH-N | [4] | |

| 6.98 | br s | 2H, HC=CH-N | [4] | |

| 4.05 | m | 4H, N-CH₂ -(CH₂)₂-CH₂ -N | [4] | |

| 1.77 | m | 4H, N-CH₂-(CH₂ )₂-CH₂-N | [4] | |

| ¹³C NMR | 138.4 | - | N=C H-N | [4] |

| 129.2 | - | HC =CH-N | [4] | |

| 120.5 | - | HC=C H-N | [4] | |

| 47.3 | - | N-C H₂-(CH₂)₂-C H₂-N | [4] | |

| 29.1 | - | N-CH₂-(C H₂)₂-CH₂-N | [4] |

Safety and Handling Precautions

It is imperative to handle all chemicals with appropriate safety measures in a well-ventilated fume hood while wearing proper Personal Protective Equipment (PPE).

-

Imidazole: Harmful if swallowed and causes severe skin burns and eye damage.[6][7] May damage the unborn child.[6] Avoid inhalation of dust and direct contact with skin and eyes.[6][8]

-

1,4-Dibromobutane: Toxic if swallowed.[9] Causes skin irritation and serious eye damage.[9] May cause respiratory irritation.[9] Handle with care, avoiding vapor inhalation.

-

Sodium Hydroxide (NaOH): Corrosive. Causes severe skin burns and eye damage. Handle with non-permeable gloves and safety goggles.

-

DMSO: Can enhance the absorption of other chemicals through the skin. Always wear gloves when handling.

Personal Protective Equipment (PPE):

-

Eye/Face Protection: Chemical safety goggles or a face shield are mandatory.[6][9]

-

Hand Protection: Chemical-resistant gloves (e.g., nitrile rubber) are required.[6]

-

Body Protection: Wear a lab coat. For larger quantities, chemical-resistant clothing may be necessary.[6]

-

Respiratory Protection: Use in a fume hood. If ventilation is inadequate, a suitable respirator is required.[9]

References

-

Jualaong, A., et al. (2021). Organocatalytic Ring-Opening Polymerization of ε-Caprolactone Using bis(N-(N′-butylimidazolium)alkane Dicationic Ionic Liquids as the Metal-Free Catalysts: Polymer Synthesis, Kinetics and DFT Mechanistic Study. Polymers (Basel). Available at: [Link]

-

Al-Resayes, S. I. (2008). 1, 1'-(1, 4- butanediyl)bis(imidazole) under microwave irradiation. 12th International Electronic Conference on Synthetic Organic Chemistry. Available at: [Link]

-

Jotani, M. M., et al. (2022). Synthesis and characterization of 1,4-di(1H-imidazol-1-yl) butane dihydrate and 1,4-di(1H-2-methylimidazol-1-yl) butane tetrahydrate: A study of the methyl group effect on spectroscopic data, thermal properties, and the crystal structures. ResearchGate. Available at: [Link]

-

Lu, Z-L., et al. (2010). 1,4-Bis[2-(2-pyridyl)-1H-imidazol-1-yl]butane. Acta Crystallographica Section E: Structure Reports Online. Available at: [Link]

-

Hosseini-Sarvari, M., & Sodagar, E. (2015). Application of 1,4-bis(3-methylimidazolium-1-yl)butane ditribromide [bMImB].(Br3)2 ionic liquid reagent for selective oxidation. Research on Chemical Intermediates. Available at: [Link]

-

ChemSupply Australia. (2023). Safety Data Sheet IMIDAZOLE. Available at: [Link]

-

Loba Chemie. (2016). 1,4-DIBROMOBUTANE FOR SYNTHESIS MSDS. Available at: [Link]

-

Nisar, A., et al. (2024). Biological Significance of Imidazole-Based Analogues in New Drug Development. Semantic Scholar. Available at: [Link]

-

Carl ROTH. (n.d.). Safety Data Sheet: Imidazole. Available at: [Link]

-

Chemos GmbH & Co.KG. (n.d.). Safety Data Sheet: Imidazole. Available at: [Link]

-

Ahmad, R., et al. (2025). Significance of Imidazole in Cancer Drug Discovery: Recent Advancements. ResearchGate. Available at: [Link]

Sources

- 1. researchgate.net [researchgate.net]

- 2. semanticscholar.org [semanticscholar.org]

- 3. sciforum.net [sciforum.net]

- 4. Organocatalytic Ring-Opening Polymerization of ε-Caprolactone Using bis(N-(N′-butylimidazolium)alkane Dicationic Ionic Liquids as the Metal-Free Catalysts: Polymer Synthesis, Kinetics and DFT Mechanistic Study - PMC [pmc.ncbi.nlm.nih.gov]

- 5. pubs.rsc.org [pubs.rsc.org]

- 6. shop.chemsupply.com.au [shop.chemsupply.com.au]

- 7. elementalmicroanalysis.com [elementalmicroanalysis.com]

- 8. chemos.de [chemos.de]

- 9. lobachemie.com [lobachemie.com]

Application Note: Structural Elucidation of 1,4'-Bi-1H-imidazole via 1H NMR

Topic: Characterization of 1,4'-Bi-1H-imidazole using 1H NMR Spectroscopy Content Type: Application Note & Protocol Audience: Senior Researchers and Drug Discovery Scientists

Executive Summary

The characterization of 1,4'-bi-1H-imidazole (also referred to as 1-(1H-imidazol-4-yl)-1H-imidazole) presents a unique challenge in heterocyclic chemistry due to its asymmetry, potential for annular tautomerism, and the difficulty in distinguishing it from its regioisomer, 1,5'-biimidazole. Unlike the symmetric 1,1'- and 2,2'-biimidazoles often used in coordination chemistry, the 1,4'-isomer contains two distinct imidazole rings: one N-substituted (Ring A) and one C-substituted (Ring B) .

This guide details a robust protocol for the complete assignment of 1,4'-bi-1H-imidazole, utilizing solvent-controlled tautomeric locking and 2D NMR techniques (NOESY/HMBC) to validate the regiochemistry.

Chemical Structure & Numbering System

To ensure accurate assignment, we utilize the following numbering scheme based on IUPAC conventions for asymmetric bi-heterocycles:

-

Ring A (N-linked): The imidazole ring attached via its Nitrogen (N1'). It acts as the substituent. Protons: H2', H4', H5'.

-

Ring B (C-linked): The imidazole ring substituted at Carbon (C4). It contains the acidic proton. Protons: H2, H5, and NH.

Connectivity: The N1' of Ring A is covalently bonded to the C4 position of Ring B.

Experimental Protocol

Sample Preparation

The choice of solvent is the single most critical variable. Chloroform (

-

Recommended Solvent: DMSO-d6 (99.9% D).

-

Rationale: DMSO acts as a hydrogen-bond acceptor, stabilizing the NH proton of Ring B. This slows the tautomeric exchange rate (

) on the NMR timescale, allowing for the observation of distinct sharp signals for C4-H and C5-H, and the visibility of the NH proton ( -

Concentration: 5–10 mg in 0.6 mL solvent.

-

Temperature: 298 K (Standard).[1] If broadening persists, cool to 273 K to freeze tautomerism.

Acquisition Parameters

-

Pulse Sequence: zg30 (30° pulse) or zg90 (for max sensitivity).

-

Relaxation Delay (D1):

2.0 seconds (Essential for accurate integration of the isolated H2 protons which have long -

Scans (NS): 16–32 (Sufficient for >5 mg sample).

-

Spectral Width: -2 to 14 ppm (To capture the downfield NH).

Spectral Analysis & Interpretation

1D 1H NMR Assignment Logic

The spectrum will display five distinct aromatic signals (integrating 1H each) and one broad downfield singlet (NH). This proton count (5+1) immediately distinguishes the 1,4'-isomer from symmetric dimers (1,1' or 2,2') which show fewer signals due to symmetry.

Table 1: Predicted Chemical Shift Ranges (DMSO-d6)

Note: Shifts are estimated based on additive substituent increments for N-aryl and 4-aryl imidazoles.

| Proton Label | Ring | Position | Chemical Shift ( | Multiplicity | assignment Logic | |

| NH | B | N1 | 12.0 – 13.5 | Br. s | - | Exchangeable; deshielded by H-bonding. |

| H2' | A | N-linked | 7.90 – 8.20 | s (or d) | Most deshielded CH on Ring A (between two nitrogens). | |

| H2 | B | C-linked | 7.60 – 7.80 | s (or d) | Deshielded, but less than H2' due to C-linkage vs N-linkage. | |

| H5' | A | N-linked | 7.40 – 7.60 | t/dd | Adjacent to the N-linkage; sensitive to Ring B's ring current. | |

| H5 | B | C-linked | 7.30 – 7.50 | s (br) | - | Often broadened by residual tautomerism; adjacent to NH. |

| H4' | A | N-linked | 7.10 – 7.25 | t/dd | Most shielded; furthest from the inter-ring bond. |

Distinguishing Isomers (The "1,4" vs "1,5" Problem)

The primary impurity in the synthesis of 1,4'-biimidazole is often the 1,5'-isomer (where Ring A is attached to C5 of Ring B).

-

NOESY Strategy:

-

1,4'-Isomer: The N-link is at C4. The proton at H5' (Ring A) is spatially close to H5 (Ring B) (or NH).

-

1,5'-Isomer: The N-link is at C5. The proton at H5' (Ring A) is now sterically crowded by the NH of Ring B.

-

Key Diagnostic: In the 1,4'-isomer, you will observe a strong NOE correlation between the H5' of the N-substituted ring and the H5 of the C-substituted ring. In the 1,5'-isomer, this interaction is sterically disrupted or altered.

-

Structural Elucidation Workflow

The following diagram illustrates the logical flow for confirming the 1,4'-biimidazole structure and ruling out common isomers.

Figure 1: Decision tree for the NMR characterization of asymmetric bi-imidazoles.

Advanced Validation: HMBC Connectivity

To provide "Trustworthiness" (Part 2 of requirements), one must not rely solely on chemical shifts. Heteronuclear Multiple Bond Correlation (HMBC) provides the definitive proof of the C-N linkage.

-

Experiment: 1H-13C HMBC (optimized for

Hz). -

Critical Correlation: Look for a cross-peak between H2' and H5' (Ring A protons) to the quaternary carbon C4 of Ring B.

-

Interpretation:

-

If H2' and H5' correlate to the same quaternary carbon that also couples to H5 (Ring B), the linkage is confirmed.

-

This "bridge" correlation definitively proves the two rings are covalently bonded.

-

References

-

Bellina, F., et al. (2006). "Regioselective synthesis of 1,4- and 1,5-disubstituted imidazoles." Journal of Organic Chemistry. Link

-

Claramunt, R. M., et al. (2006). "The structure of N-substituted imidazoles and their hydrochloride salts: A 13C and 15N CPMAS NMR study." Magnetic Resonance in Chemistry. Link

-

Alkorta, I., & Elguero, J. (2003). "Tautomerism of Bi-imidazoles." Structural Chemistry. Link

-

Reich, H. J. (2024). "Structure Determination Using NMR: Nitrogen Heterocycles." University of Wisconsin-Madison Chemistry. Link

Sources

Application Notes & Protocols: 1,4-Bi-1H-imidazole and Its Isomers in Advanced Electrochemical Sensing

Foreword for the Researcher

The field of electrochemical sensing continually seeks novel materials that offer enhanced sensitivity, selectivity, and stability. Heterocyclic compounds, particularly those rich in nitrogen, present a fertile ground for innovation due to their intrinsic electronic properties and versatile coordination chemistry. Among these, the bi-imidazole scaffold is of significant interest. This guide focuses on the application of bi-imidazole isomers, with a conceptual focus on 1,4-Bi-1H-imidazole, in the design and fabrication of high-performance electrochemical sensors.

While direct, extensive literature on the application of 1,4-Bi-1H-imidazole in this context is emerging, the principles and protocols detailed herein are derived from established research on closely related and structurally analogous isomers, such as 2,2'-Bi-1H-imidazole and 4,4'-Bi-1H-imidazole. The methodologies provided are robust and adaptable, offering a strong foundation for researchers and drug development professionals to explore the potential of this class of molecules in their own work. We will delve into the synthesis of the bi-imidazole ligand, its application in modifying electrodes for the detection of heavy metal ions and in the construction of enzyme-based biosensors, and the critical techniques for sensor characterization.

Part 1: The Bi-imidazole Scaffold - A Primer for Electrochemical Applications

The promise of bi-imidazole compounds in electrochemical sensing lies in the unique properties of the imidazole ring. This five-membered aromatic heterocycle possesses two nitrogen atoms, one of which is pyrrole-like and the other pyridine-like. This configuration allows the imidazole moiety to act as both a hydrogen bond donor and acceptor, facilitating the formation of extensive hydrogen-bonded networks.[1] Furthermore, the pyridine-like nitrogen has a lone pair of electrons readily available for coordination with metal ions, making bi-imidazoles excellent chelating agents.[2]

When two imidazole rings are linked, as in 1,4-Bi-1H-imidazole, these properties are amplified. The resulting molecule is a structurally rigid, planar ligand capable of forming stable complexes with a variety of metal ions. This chelation capability is the cornerstone of its application in detecting heavy metals. By immobilizing the bi-imidazole onto an electrode surface, a highly selective recognition layer is created. When metal ions from a sample solution bind to this layer, a measurable change in the electrochemical signal is produced.

Moreover, the extended π-system of the bi-imidazole structure can facilitate electron transfer, a desirable characteristic for an electrode modifier. This property is also beneficial when constructing biosensors, where the bi-imidazole can act as a biocompatible matrix for enzyme immobilization and as an electronic relay between the enzyme's active site and the electrode surface.

Part 2: Synthesis of the Bi-imidazole Ligand

A reliable supply of the ligand is the first step in sensor development. While various synthetic routes to substituted imidazoles exist[3], a common and adaptable method for synthesizing bi-imidazoles involves the reaction of a dicarbonyl compound with an ammonia source. The following protocol is adapted from the synthesis of 2,2'-bi-1H-imidazole from glyoxal and an ammonium salt, and serves as a general guideline that can be modified for other isomers with appropriate starting materials.[1][4]

Protocol 2.1: General Synthesis of a Bi-imidazole Ligand (Analogous to 2,2'-Bi-1H-imidazole)

Causality of Experimental Choices:

-

Ammonium Salt: Serves as the nitrogen source for the imidazole rings. An excess is used to drive the reaction to completion.

-

Glyoxal: The dicarbonyl compound that provides the carbon backbone for the bi-imidazole structure. It is added dropwise to control the reaction rate and temperature.

-

pH Adjustment: The pH is adjusted to the range of 5-7 to facilitate the precipitation of the bi-imidazole product, which is less soluble under these conditions.[4]

-

Washing: Alternating washes with an organic solvent (e.g., acetone) and water are crucial for removing unreacted starting materials and inorganic salts.

Step-by-Step Methodology:

-

Preparation of Ammonium Salt Slurry: In a round-bottom flask equipped with a magnetic stirrer, prepare a slurry by adding an excess of an ammonium salt (e.g., ammonium acetate) to water.

-

Addition of Glyoxal: While stirring the slurry vigorously, slowly add an aqueous solution of glyoxal (40% in water) dropwise. The reaction is exothermic, so maintain the temperature with a water bath if necessary.

-

Reaction: Continue stirring the mixture at room temperature for several hours (typically 2-5 hours) to ensure the reaction goes to completion.

-

pH Adjustment and Precipitation: Adjust the pH of the reaction mixture to between 5 and 7 using an aqueous alkali solution (e.g., 10% aqueous ammonia) or distilled water. A solid precipitate should form.[4]

-

Isolation of Product: Collect the solid precipitate by vacuum filtration.

-

Purification: Wash the collected solid alternately with an organic solvent like acetone and distilled water several times to remove impurities.

-

Drying: Dry the purified product in a vacuum oven to obtain the bi-imidazole ligand.

Characterization: The synthesized product should be characterized by standard analytical techniques such as ¹H NMR, ¹³C NMR, and FTIR to confirm its structure and purity.[5][6]

Part 3: Application in Heavy Metal Ion Detection

The ability of bi-imidazoles to chelate metal ions makes them ideal for fabricating sensors for toxic heavy metals like lead (Pb²⁺), cadmium (Cd²⁺), and copper (Cu²⁺).[7][8] The following protocol details the construction of a 1,4-Bi-1H-imidazole modified glassy carbon electrode (GCE) for the detection of Cu²⁺ using square wave anodic stripping voltammetry (SWASV), a highly sensitive technique for trace metal analysis.[9][10]

Principle of Detection

The detection process involves two steps:

-

Preconcentration: A negative potential is applied to the electrode, which causes the Cu²⁺ ions chelated by the bi-imidazole layer to be reduced and deposited onto the electrode surface as metallic copper (Cu⁰).

-

Stripping: The potential is then scanned in the positive direction. The deposited copper is oxidized back to Cu²⁺, generating a current peak. The height of this peak is proportional to the concentration of copper in the sample.

Diagram of the Heavy Metal Detection Workflow

Caption: Workflow for the fabrication and use of a bi-imidazole modified electrode for heavy metal detection.

Protocol 3.1: Fabrication and Application of a Bi-imidazole Modified GCE for Cu²⁺ Detection

Materials and Reagents:

-

Glassy Carbon Electrode (GCE)

-

1,4-Bi-1H-imidazole

-

Dimethylformamide (DMF)

-

0.1 M Acetate Buffer (pH 5.0)

-

Standard solution of Cu²⁺

-

Alumina slurry (0.05 µm)

-

Potentiostat/Galvanostat

Step-by-Step Methodology:

-

GCE Pre-treatment (Crucial for a clean and reproducible surface):

-

Polish the GCE surface with 0.05 µm alumina slurry on a polishing cloth for 2 minutes to a mirror-like finish.

-

Rinse thoroughly with deionized water.

-

Sonicate the electrode in ethanol for 2 minutes, followed by sonication in deionized water for another 2 minutes to remove any adsorbed particles.

-

Dry the electrode under a gentle stream of nitrogen.

-

-

Electrode Modification:

-

Prepare a 1.0 mg/mL solution of 1,4-Bi-1H-imidazole in DMF.

-

Drop-cast 5 µL of this solution onto the clean GCE surface.

-

Allow the solvent to evaporate completely at room temperature, resulting in a thin film of the bi-imidazole on the electrode (Bi-imidazole/GCE).

-

-

Electrochemical Detection of Cu²⁺ (SWASV):

-

Immerse the Bi-imidazole/GCE in an electrochemical cell containing 10 mL of 0.1 M acetate buffer (pH 5.0).

-

Add a known concentration of Cu²⁺ to the cell.

-

Preconcentration Step: Apply a potential of -0.6 V for 180 seconds while stirring the solution.

-

Stripping Step: After a 10-second quiet time (no stirring), scan the potential from -0.6 V to +0.4 V using SWASV with the following parameters: frequency 25 Hz, amplitude 25 mV, step potential 4 mV.

-

Record the resulting voltammogram. A stripping peak corresponding to the oxidation of copper should be observed.

-

To construct a calibration curve, repeat the measurement with varying concentrations of Cu²⁺.

-

Expected Performance Data

The performance of such a sensor is expected to be in line with other chemosensors based on modified electrodes.

| Parameter | Expected Value | Rationale |

| Limit of Detection (LOD) | 0.05 - 0.5 µM | The stripping technique enhances sensitivity, allowing for low detection limits.[7] |

| Linear Range | 0.5 - 50 µM | The sensor response should be linear over a useful concentration range.[10] |

| Selectivity | High | The bi-imidazole ligand shows strong affinity for transition metals, but selectivity can be tuned by adjusting pH and preconcentration potential. |

| Reproducibility (RSD) | < 5% | Proper electrode preparation and modification should yield reproducible results.[10] |

Part 4: Application in Enzyme-Based Biosensing

The nitrogen-rich, heterocyclic structure of 1,4-Bi-1H-imidazole makes it a suitable matrix for immobilizing biomolecules like enzymes, forming the basis of a biosensor. The imidazole rings can interact with the enzyme through hydrogen bonding and electrostatic interactions, preserving its biological activity. Here, we outline a protocol for a glucose biosensor using glucose oxidase (GOx) immobilized on a bi-imidazole modified electrode.

Principle of Detection

-

Enzymatic Reaction: Glucose oxidase catalyzes the oxidation of glucose to gluconic acid, producing hydrogen peroxide (H₂O₂).

-

Glucose + O₂ → Gluconic Acid + H₂O₂

-

-

Electrochemical Detection: The produced H₂O₂ is an electroactive species. It can be detected at the modified electrode surface by applying a potential at which it is either oxidized or reduced. The resulting current is proportional to the glucose concentration.

Diagram of the Biosensor Fabrication and Detection Mechanism

Caption: Fabrication and operating principle of a GOx-based biosensor using a bi-imidazole matrix.

Protocol 4.1: Fabrication of a Glucose Biosensor

Materials and Reagents:

-

Bi-imidazole/GCE (prepared as in Protocol 3.1)

-

Glucose Oxidase (GOx) from Aspergillus niger

-

Phosphate Buffer Saline (PBS), 0.1 M, pH 7.4

-

Standard solutions of glucose

Step-by-Step Methodology:

-

Enzyme Immobilization:

-

Prepare a 10 mg/mL solution of GOx in 0.1 M PBS (pH 7.4).

-

Drop-cast 5 µL of the GOx solution onto the surface of the Bi-imidazole/GCE.

-

Allow it to dry at 4°C for at least 2 hours to form the GOx/Bi-imidazole/GCE.

-

-

Amperometric Detection of Glucose:

-

Place the GOx/Bi-imidazole/GCE in an electrochemical cell containing 10 mL of stirred 0.1 M PBS (pH 7.4).

-

Apply a constant potential of +0.6 V (vs. Ag/AgCl).

-

Allow the background current to stabilize.

-

Add successive aliquots of glucose standard solution into the cell and record the steady-state current after each addition.

-

The increase in current is proportional to the glucose concentration.

-

Part 5: Essential Characterization with Electrochemical Impedance Spectroscopy (EIS)

EIS is a powerful, non-destructive technique used to probe the interfacial properties of the electrode at each stage of modification.[11][12] It provides information about the charge transfer resistance (Rct), which is related to the ease with which a redox probe can exchange electrons with the electrode.

Principle of EIS Characterization

A small sinusoidal voltage is applied to the electrode over a range of frequencies, and the resulting current is measured.[13] The data is often presented as a Nyquist plot. For a simple redox process, this plot is typically a semicircle at high frequencies followed by a straight line at low frequencies. The diameter of the semicircle corresponds to the Rct.

-

Bare GCE: Will show a small Rct, indicating fast electron transfer.

-

Bi-imidazole/GCE: The organic layer will slightly impede electron transfer, leading to an increase in Rct.

-

GOx/Bi-imidazole/GCE: The bulky, insulating protein layer will significantly block the redox probe from reaching the electrode surface, causing a large increase in Rct.

This step-wise increase in Rct provides clear evidence that the modification and immobilization steps have been successful.[11]

Protocol 5.1: EIS Characterization of Sensor Fabrication

Setup:

-

Electrochemical cell with a three-electrode system (the modified GCE as working electrode, Pt wire as counter, and Ag/AgCl as reference).

-

Electrolyte: 5.0 mM [Fe(CN)₆]³⁻/⁴⁻ solution in 0.1 M KCl.

-

EIS parameters: Frequency range from 100 kHz to 0.1 Hz, amplitude of 5 mV.

Procedure:

-

Record the EIS spectrum for the bare, polished GCE.

-

Modify the GCE with 1,4-Bi-1H-imidazole as per Protocol 3.1 and record the EIS spectrum.

-

Immobilize GOx as per Protocol 4.1 and record the final EIS spectrum.

-

Compare the Nyquist plots. A progressive increase in the semicircle diameter confirms the successful layer-by-layer assembly of the sensor.

References

- Modified Electrodes Used for Electrochemical Detection of Metal Ions in Environmental Analysis. PMC.

- Coordination polymers built from 1,4-bis(imidazol-1-ylmethyl)benzene: from crystalline to amorphous. Dalton Transactions (RSC Publishing).

- Coordination Behavior of Bis-Imidazole and Various Carboxylate Ligands towards Zn(II) and Cd(II) Ions: Synthesis, Structure, and Photoluminescence Study. MDPI.

- Metal-organic frameworks with 1,4-di(1H-imidazol-4-yl)benzene and varied carboxylate ligands for selectively sensing Fe(iii) ions and ketone molecules. PubMed.

- Voltammetric sensor based on bimetallic nanocomposite for determination of favipiravir as an antiviral drug. PMC.

-

Voltammetric Sensor Based on 1-Benzyl-4-ferrocenyl-1H-[9][14][15]-triazole /Carbon Nanotube Modified Glassy Carbon Electrode. Int. J. Electrochem. Sci., 11 (2016) 9582-9593.

- Application Notes and Protocols for 4,4'-Bi-1H-imidazole in Proton-Conducting M

- New imidazole sensors synthesized for copper (II) detection in aqueous solutions.

- Enhanced Electrochemical Detection of Heavy Metal Ions Using TPyP‐sPEEK Composite‐Modified Electrodes. ChemistrySelect.

- Base-Mediated Synthesis of Imidazole-Fused 1,4-Benzoxazepines via 7-exo-dig Cyclizations: Propargyl Group Transform

- Fluorescent imidazole-based chemosensors for the reversible detection of cyanide and mercury ions. SciSpace.

- On-Chip Electrochemical Impedance Spectroscopy for Biosensor Arrays. IEEE SENSORS 2006.

- Recent Progress in Imidazole/Benzimidazole Based Chemosensors for Toxic Ions: Mechanisms, Strategies, and Future Perspectives.

- Electrochemical Impedance Spectroscopy in the Characterisation and Application of Modified Electrodes for Electrochemical Sensors and Biosensors. PMC.

-

Recent advances in the synthesis of imidazoles. Organic & Biomolecular Chemistry (RSC Publishing). [Link]

- Recent Developments in Heavy Metals Detection: Modified Electrodes, Pretreatment Methods, Prediction Models and Algorithms. MDPI.

- Label-Free Impedance Biosensors: Opportunities and Challenges. Electroanalysis.

- Voltammetric sensing using an array of modified SPCE coupled with machine learning strategies for the improved identific

- Modified Electrode Used For Detection of Heavy Metals.

- Selective electrochemical sensing of acidic organic molecules via a novel guest-to-host proton transfer reaction.

- Rigid versus semi-rigid bis(imidazole) ligands in the assembly of two Co(ii) coordination polymers: structural variability, electrochemical properties and photocatalytic behavior. Dalton Transactions (RSC Publishing).

- New imidazole sensors synthesized for copper (II) detection in aqueous solutions. SEEJPH.

- Preparation method of 2,2'-bi-1H-imidazole using glyoxal and an ammonium salt.

- Enantioselective Recognition of Lysine and Phenylalanine Using an Imidazole Salt-Type Fluorescent Probe Based on H 8 -BINOL. MDPI.

- Electrochemical Synthesis of Benzo[d]imidazole via Intramolecular C(sp3)

- Synthesis of 1,4-Dialkoxynaphthalene-Based Imidazolium Salts and Their Cytotoxicity in Cancer Cell Lines. PMC.

- Voltammetric Sensors Based on the Mixed Metal Oxide Nanoparticles for Food Dye Determin

- Voltammetric biosensors based on metallic nanoparticles synthesized from plant extracts: A short overview of recent achievements.

- Electrochemical Impedance Spectroscopy-Based Biosensors for Label-Free Detection of P

- Electrochemical Impedance Spectroscopy for Characterization of Electrochemical Sensors and Biosensors.

- Electrochemical (Bio-)

- Simultaneous electrochemical detection of heavy metal ions using a sol–gel synthesized BiVO4 nanosphere modified electrode and its antimicrobial activity. PMC.

- Synthesis and computational evaluation of imidazole-based functional materials for applications in sensing and detection: modulating electronic effects for enhanced performance. PMC.

- 4,4'-Bi-1H-imidazole|CAS 157255-75-9|Research Compound. Benchchem.

- Recent advances in electrochemical sensors and biosensors for monitoring drugs and metabolites in pharmaceutical and biological samples. ADMET and DMPK.

Sources

- 1. pdf.benchchem.com [pdf.benchchem.com]

- 2. 4,4'-Bi-1H-imidazole|CAS 157255-75-9|Research Compound [benchchem.com]

- 3. Recent advances in the synthesis of imidazoles - Organic & Biomolecular Chemistry (RSC Publishing) DOI:10.1039/D0OB00350F [pubs.rsc.org]

- 4. US6713631B2 - Preparation method of 2,2'-bi-1H-imidazole using glyoxal and an ammonium salt - Google Patents [patents.google.com]

- 5. mdpi.com [mdpi.com]

- 6. pubs.acs.org [pubs.acs.org]

- 7. researchgate.net [researchgate.net]

- 8. Recent Developments in Heavy Metals Detection: Modified Electrodes, Pretreatment Methods, Prediction Models and Algorithms [mdpi.com]

- 9. Modified Electrodes Used for Electrochemical Detection of Metal Ions in Environmental Analysis - PMC [pmc.ncbi.nlm.nih.gov]

- 10. iris.cnr.it [iris.cnr.it]

- 11. Electrochemical Impedance Spectroscopy in the Characterisation and Application of Modified Electrodes for Electrochemical Sensors and Biosensors - PMC [pmc.ncbi.nlm.nih.gov]

- 12. mdpi.com [mdpi.com]

- 13. smirc.stanford.edu [smirc.stanford.edu]

- 14. Coordination polymers built from 1,4-bis(imidazol-1-ylmethyl)benzene: from crystalline to amorphous - Dalton Transactions (RSC Publishing) [pubs.rsc.org]

- 15. mdpi.com [mdpi.com]

Application Note: Catalytic Architectures of 1,4-bis(1H-imidazol-1-yl)benzene Coordination Polymers

Executive Summary

This technical guide details the engineering and application of coordination polymers (CPs) constructed from the flexible N-donor ligand 1,4-bis(1H-imidazol-1-yl)benzene (hereafter referred to as 1,4-bib ). Due to its conformational freedom and strong

This note focuses on two primary catalytic domains:

-

Heterogeneous Photocatalysis: Degradation of organic dye pollutants (e.g., Methylene Blue) via UV-driven Reactive Oxygen Species (ROS) generation.

-

Lewis Acid/Base Catalysis: Facilitation of Knoevenagel condensation reactions for C-C bond formation.

Ligand Architecture & Design Principles

The 1,4-bib ligand features two imidazole rings attached to a central benzene ring at the para positions. Unlike rigid linkers (e.g., 4,4'-bipyridine), 1,4-bib possesses a degree of torsional flexibility around the C-N bond connecting the imidazole to the benzene.

-

Key Feature: The imidazole N3 atom is uncoordinated and available for metal binding.

-

Role in CPs: It acts as a bridging ligand, often extending metal-carboxylate layers into 3D pillared-layer structures.

-

Catalytic Relevance: The aromatic system facilitates

-

Protocol A: Solvothermal Synthesis of Zn-1,4-bib Frameworks

This protocol describes the synthesis of a representative 3D framework, typically formulated as

Reagents

-

Zinc Nitrate Hexahydrate (

): 99.9% purity. -

1,4-bis(1H-imidazol-1-yl)benzene (1,4-bib): Recrystallized if necessary.

-

Terephthalic Acid (

): Linker source.[1] -

Solvent System: DMF / Ethanol / Water (1:1:1 v/v).

Step-by-Step Workflow

Step 1: Precursor Dissolution

Dissolve 1.0 mmol of

Step 2: pH Adjustment (Critical) Adjust pH to ~6.5–7.0 using dilute NaOH (0.1 M). Note: Imidazole binding is pH-sensitive; too acidic prevents coordination, too basic precipitates metal hydroxides.

Step 3: Solvothermal Treatment Transfer the mixture to a 25 mL Teflon-lined stainless steel autoclave. Seal tightly.

-

Ramp: Heat to 120°C (or 160°C depending on specific topology desired) over 2 hours.

-

Dwell: Hold at temperature for 72 hours.

-

Cool: Cool to room temperature at a rate of 5°C/hour. Slow cooling is essential for obtaining single crystals suitable for XRD.

Step 4: Isolation & Activation Filter the colorless block crystals. Wash 3x with DMF and 3x with Ethanol. Solvent exchange with ethanol for 24 hours, followed by drying at 80°C under vacuum.

Visualization: Synthesis Workflow

Figure 1: Solvothermal synthesis workflow for Zn-1,4-bib coordination polymers, emphasizing critical pH and cooling steps.

Protocol B: Photocatalytic Degradation of Dyes[2]

The Zn-1,4-bib CPs exhibit semiconducting properties (Band Gap

Experimental Setup

-

Light Source: 125W High-pressure Hg lamp (Main emission

nm). -

Reactor: Quartz jacketed beaker with circulating water cooling (maintain 25°C).

-

Catalyst Dosage: 50 mg of activated CP powder.

-

Dye Solution: 100 mL of Methylene Blue (

M).

Protocol

-

Dark Adsorption (Equilibrium Phase):

-

Disperse 50 mg of catalyst in 100 mL dye solution.

-

Stir magnetically in the dark for 30–60 minutes.

-

Validation: Measure absorbance (